Methyl 2-amino-5-cyanobenzoate
Overview
Description
Methyl 2-amino-5-cyanobenzoate is an organic compound with the chemical formula C₉H₈N₂O₂. It is a colorless to pale yellow solid that is used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes an amino group, a cyano group, and a methyl ester group attached to a benzene ring.
Scientific Research Applications
Methyl 2-amino-5-cyanobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The safety data sheet for “Methyl 2-amino-5-cyanobenzoate” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-cyanobenzoate can be synthesized through several methods. One common method involves the reaction of methyl 2-amino-5-bromobenzoate with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is carried out in N,N-dimethylformamide at temperatures between 90°C and 100°C for approximately 8 hours . The product is then extracted and purified using standard techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Various substituted benzoates.
Reduction: Methyl 2-amino-5-aminobenzoate.
Oxidation: Oxidized derivatives of the benzoate.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-cyanobenzoate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Methyl 2-amino-5-bromobenzoate
- Methyl 2-amino-5-aminobenzoate
- Methyl 2-amino-5-nitrobenzoate
Comparison: Methyl 2-amino-5-cyanobenzoate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
methyl 2-amino-5-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVICOGIQWUAIAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434836 | |
Record name | METHYL 2-AMINO-5-CYANOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159847-81-1 | |
Record name | METHYL 2-AMINO-5-CYANOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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